molecular formula C18H12S3 B177079 1,3,5-Tri(thiophen-2-yl)benzene CAS No. 15509-95-2

1,3,5-Tri(thiophen-2-yl)benzene

Cat. No.: B177079
CAS No.: 15509-95-2
M. Wt: 324.5 g/mol
InChI Key: UBHPRZXDFVCNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tri(thiophen-2-yl)benzene: is an organic compound with the molecular formula C18H12S3 . It is a trisubstituted benzene derivative where three thiophene rings are attached to the benzene core at the 1, 3, and 5 positions. This compound is known for its unique three-dimensional structure, which makes it a valuable building block in the synthesis of conjugated polymers and other advanced materials .

Scientific Research Applications

1,3,5-Tri(thiophen-2-yl)benzene has a wide range of scientific research applications, including:

Safety and Hazards

1,3,5-Tri(thiophen-2-yl)benzene is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed .

Future Directions

The exfoliated COFs achieved a maximum H2 evolution rate of 27.24 mmol h−1 g−1, which is superior to that of the exfoliated non-donor–acceptor COF . This work enriches the fabrication approach of COF exfoliation . Furthermore, utilizing the synergetic strategy of aqueous electrochemical exfoliation and suitable molecular design, TTB-based COFs demonstrate promising photocatalytic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tri(thiophen-2-yl)benzene can be synthesized through various methods. One common approach involves the cyclotrimerization of 2-acetylthiophene derivatives. This reaction typically requires the use of a catalyst such as silicon tetrachloride (SiCl4) under controlled conditions . Another method involves the cyclotrimerization of thiophenylbenzonitriles in the presence of trifluoromethanesulfonic acid (CF3SO3H) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of efficient catalysts and optimized reaction conditions can facilitate the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tri(thiophen-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Electrophilic reagents such as halogens or nitro groups

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound

    Reduction: Reduced derivatives with altered thiophene rings

    Substitution: Substituted thiophene derivatives with various functional groups

Comparison with Similar Compounds

  • 1,3,5-Tris(4-bromophenyl)benzene
  • 1,3,5-Tris(4-carboxyphenyl)benzene
  • 1,3,5-Tris(4-methylphenyl)benzene

Uniqueness: 1,3,5-Tri(thiophen-2-yl)benzene stands out due to its three-dimensional structure and the presence of thiophene rings, which enhance its electronic properties. Compared to other trisubstituted benzene derivatives, this compound offers superior conductivity and stability, making it a preferred choice for applications in organic electronics and advanced materials .

Properties

IUPAC Name

2-(3,5-dithiophen-2-ylphenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12S3/c1-4-16(19-7-1)13-10-14(17-5-2-8-20-17)12-15(11-13)18-6-3-9-21-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHPRZXDFVCNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=CC(=C2)C3=CC=CS3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399545
Record name 1,3,5-Tri(thiophen-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15509-95-2
Record name 1,3,5-Tri(thiophen-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15509-95-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3,5-Tri(thiophen-2-yl)benzene
Reactant of Route 2
Reactant of Route 2
1,3,5-Tri(thiophen-2-yl)benzene
Reactant of Route 3
Reactant of Route 3
1,3,5-Tri(thiophen-2-yl)benzene
Reactant of Route 4
Reactant of Route 4
1,3,5-Tri(thiophen-2-yl)benzene
Reactant of Route 5
Reactant of Route 5
1,3,5-Tri(thiophen-2-yl)benzene
Reactant of Route 6
1,3,5-Tri(thiophen-2-yl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.